

Introduction: The Pyrazole Carbaldehyde Core in Modern Chemistry

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Compound of Interest

Compound Name: 1,3-dimethyl-5-phenoxy-1H-pyrazole-4-carbaldehyde

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Pyrazole carbaldehydes represent a cornerstone class of heterocyclic compounds, distinguished by a five-membered aromatic ring containing two adjacent nitrogen atoms and an appended aldehyde group. This unique structural combination imparts a rich and versatile chemical character, positioning them as "privileged scaffolds" in medicinal chemistry and as highly valuable building blocks in organic synthesis.^{[1][2]} The reactivity of both the pyrazole ring and the aldehyde functional group allows for a multitude of chemical transformations, enabling the construction of complex molecular architectures.^[1]

These compounds are instrumental in the development of novel therapeutic agents, with their derivatives demonstrating a wide spectrum of biological activities, including anti-inflammatory, antimicrobial, antitumor, and antiviral properties.^{[3][4]} Their significance also extends to materials science and agrochemicals.^{[2][5]} This guide offers a comprehensive exploration of the synthesis, physical properties, and chemical reactivity of pyrazole carbaldehydes, providing researchers, scientists, and drug development professionals with the technical insights necessary to harness their full potential.

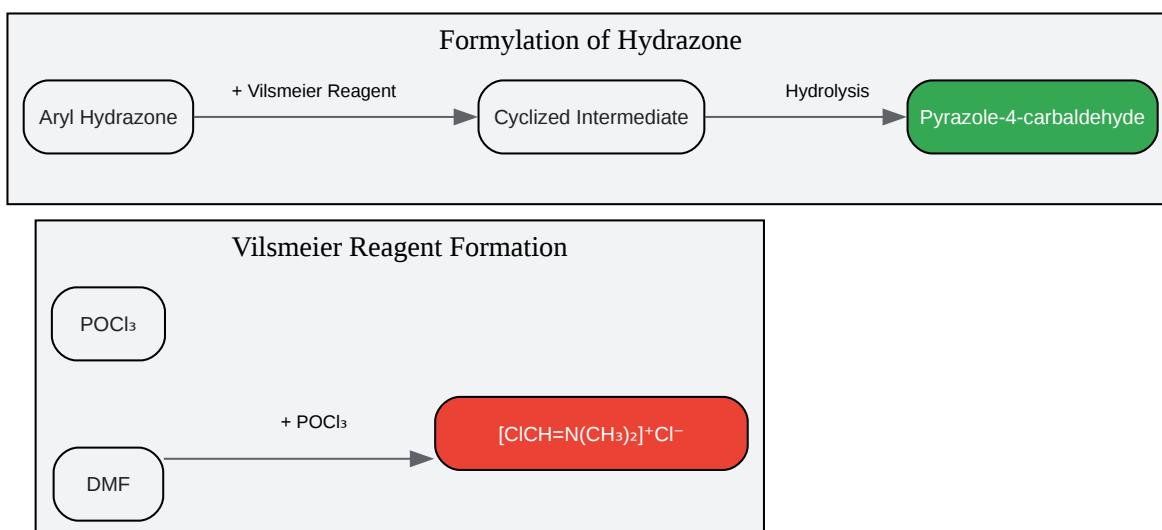
Core Synthetic Methodologies

The accessibility of pyrazole carbaldehydes is crucial for their application. Several reliable synthetic routes have been established, with the Vilsmeier-Haack reaction being the most prominent.^{[4][6]}

The Vilsmeier-Haack Reaction

This is one of the most effective and widely used methods for the formylation of pyrazoles, particularly at the C4-position.[7][8] The reaction typically involves treating the corresponding hydrazone precursor with the Vilsmeier reagent, which is an adduct of phosphorus oxychloride (POCl_3) and dimethylformamide (DMF).[8] The hydrazone is first converted into an iminium salt, which then undergoes cyclization and subsequent formylation to yield the pyrazole-4-carbaldehyde.[4][8]

Expert Insight: The Vilsmeier-Haack reaction's power lies in its ability to simultaneously construct the pyrazole ring and introduce the carbaldehyde group in a one-pot procedure from readily available ketone hydrazones. The regioselectivity, favoring the 4-position, is a key advantage for predictable synthetic design.[6]



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Caption: Vilsmeier-Haack workflow for pyrazole carbaldehyde synthesis.

Oxidation of Pyrazole Methanols

A straightforward approach involves the oxidation of the corresponding pyrazole alcohols (hydroxymethylpyrazoles). Standard oxidizing agents can be employed for this transformation, providing a clean route to the desired aldehyde if the precursor alcohol is readily available.[\[3\]](#)

Protocol: Synthesis of 1,3-Diphenyl-1H-pyrazole-4-carbaldehyde via Vilsmeier-Haack Reaction

This protocol describes a typical experimental procedure for synthesizing a pyrazole carbaldehyde.

- Reagent Preparation: In a three-necked flask equipped with a stirrer and a dropping funnel, cool dimethylformamide (DMF, 2 moles) to 0-5°C.
- Vilsmeier Reagent Formation: Add phosphorus oxychloride (POCl_3 , 1 mole) dropwise to the cooled DMF while maintaining the temperature below 10°C. Stir the mixture for 30 minutes to form the Vilsmeier reagent.[\[4\]](#)
- Reaction with Hydrazone: Dissolve acetophenone phenylhydrazone (0.5 moles) in DMF and add it slowly to the Vilsmeier reagent.
- Heating and Cyclization: Heat the reaction mixture to 60-70°C and maintain this temperature for approximately 6-8 hours, monitoring the reaction progress by TLC.[\[8\]](#)
- Work-up: Cool the mixture to room temperature and pour it carefully onto crushed ice.
- Neutralization and Isolation: Neutralize the acidic solution with a saturated sodium bicarbonate or sodium hydroxide solution until a pH of 7-8 is reached. The solid product will precipitate.
- Purification: Filter the crude product, wash thoroughly with water, and dry. Recrystallize from a suitable solvent like ethanol to obtain the pure 1,3-diphenyl-1H-pyrazole-4-carbaldehyde.
[\[9\]](#)

Physical and Spectroscopic Properties

The physical state and spectroscopic signatures of pyrazole carbaldehydes are fundamental to their characterization and application.

General Physical Characteristics

Most unsubstituted and substituted pyrazole carbaldehydes are crystalline solids at room temperature.[10][11][12] Their color can range from white to light yellow or creamy.[10][13]

| Compound | Molecular Formula | Molecular Weight (g/mol) | Melting Point (°C) | Appearance |
|---|--|----------------------------|--------------------|---------------------------------|
| 1H-Pyrazole-3-carbaldehyde | C ₄ H ₄ N ₂ O | 96.09 | - | Solid[12] |
| 1H-Pyrazole-4-carbaldehyde | C ₄ H ₄ N ₂ O | 96.09 | 82-83[11] | White to light creamy solid[13] |
| 1-Methyl-1H-pyrazole-4-carbaldehyde | C ₅ H ₆ N ₂ O | 110.11 | - | - |
| 3-Phenyl-1H-pyrazole-4-carbaldehyde | C ₁₀ H ₈ N ₂ O | 172.19 | 146-148[10] | White to yellow powder[10] |
| 1,3-Diphenyl-1H-pyrazole-4-carbaldehyde | C ₁₆ H ₁₂ N ₂ O | 248.28 | - | - |

Spectroscopic Analysis

Spectroscopic techniques are indispensable for structural elucidation and purity validation.[1]

The IR spectrum provides clear evidence for the key functional groups. A strong absorption band for the aldehyde carbonyl (C=O) stretch is typically observed in the range of 1670–1698 cm⁻¹.[1][14] The aldehydic C-H stretch can also be seen around 2860 cm⁻¹.[1]

¹H and ¹³C NMR spectroscopy are definitive tools for confirming the structure of pyrazole carbaldehydes.

- ^1H NMR: The most characteristic signal is the aldehyde proton (CHO), which appears as a singlet far downfield, typically between δ 9.5 and 10.0 ppm.[1] The pyrazole ring protons appear in the aromatic region, and the N-H proton (if present) is often a broad singlet that can be observed at δ 13.5 ppm or higher, depending on the solvent.[1]
- ^{13}C NMR: The aldehyde carbonyl carbon provides a diagnostic signal in the δ 185–190 ppm range.[1]

Spectroscopic Data for 1H-Pyrazole-4-carbaldehyde

| | |
|--|---|
| ^1H NMR (400 MHz, DMSO-d ₆) | δ 13.55 (br s, 1H, NH), 9.84 (s, 1H, CHO), 8.49 (br s, 1H, pyrazole-H), 8.00 (br s, 1H, pyrazole-H)[1] |
| ^{13}C NMR (DMSO-d ₆) | δ 185.1 (CHO), 136.5 (C-pyrazole), 123.6 (C-pyrazole)[13] |
| IR | \sim 1680 cm ⁻¹ (C=O stretch)[1] |
| Mass Spec (EI) | m/z: 96 (M ⁺)[13] |

Crystallography

Single-crystal X-ray diffraction studies reveal precise details about the molecular geometry. For instance, in 3,5-dimethyl-1-phenyl-1H-pyrazole-4-carbaldehyde, the aldehyde group is nearly coplanar with the pyrazole ring.[15] The crystal packing is often stabilized by weak intermolecular interactions such as C-H \cdots O hydrogen bonds and π - π stacking, which influence the material's bulk properties.[7][15]

Chemical Properties and Reactivity

The chemical behavior of pyrazole carbaldehydes is dictated by the interplay between the aromatic pyrazole ring and the reactive aldehyde group.

Reactivity of the Pyrazole Ring

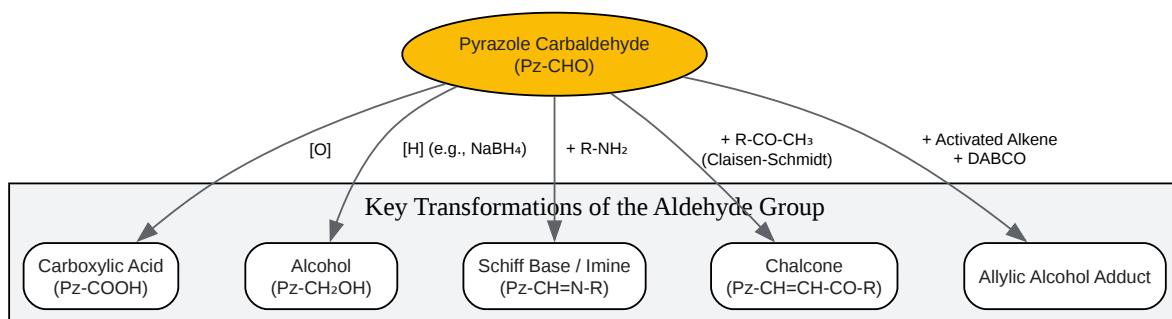
The pyrazole ring is aromatic and generally stable to oxidation.[16][17]

- Electrophilic Substitution: The two nitrogen atoms reduce the electron density at the C3 and C5 positions, making the C4 position the most susceptible to electrophilic attack.[16][17]
- N-H Acidity: The proton on the N1 nitrogen is weakly acidic and can be removed by a base, forming a pyrazolate anion. This anion is a potent nucleophile and readily reacts with electrophiles like alkyl halides.[16]
- N2 Basicity: The N2 nitrogen has a lone pair of electrons and is basic, reacting easily with electrophiles.[16]

Reactivity of the Aldehyde Group

The aldehyde moiety is the primary site of reactivity for building molecular complexity. It undergoes a wide array of classical carbonyl reactions.

- Oxidation: The aldehyde can be oxidized to the corresponding pyrazole carboxylic acid.[3]
- Reduction: The aldehyde is easily reduced to a primary alcohol (hydroxymethyl group).[3]
- Condensation Reactions: This is a major pathway for derivatization.
 - Schiff Base Formation: Reaction with primary amines yields imines (Schiff bases), which are important intermediates and biologically active compounds themselves.[18][19]
 - Knoevenagel/Claisen-Schmidt Condensation: Reaction with active methylene compounds (e.g., malonic acid, acetophenones) leads to the formation of new C-C bonds and extended conjugated systems like chalcones.[3][20]
- Baylis-Hillman Reaction: This reaction with activated alkenes in the presence of a nucleophilic catalyst (like DABCO) forms functionalized allylic alcohols.[21]



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Caption: Major reaction pathways of the pyrazole carbaldehyde group.

Applications in Drug Discovery and Materials Science

The synthetic versatility of pyrazole carbaldehydes makes them invaluable precursors for compounds with significant biological activity.^[22] They are central to the synthesis of:

- Anti-inflammatory Agents: Derivatives have been developed as COX-2 inhibitors.^[3]
- Antimicrobial and Antifungal Compounds: Many Schiff bases and chalcones derived from pyrazole carbaldehydes exhibit potent activity against bacteria and fungi.^[2]
- Anticancer Therapeutics: The pyrazole scaffold is present in several anticancer drugs, and new derivatives are constantly being explored for their antiproliferative effects.^{[2][4]}
- Antiviral Drugs: The core structure is used to design agents targeting viral replication.^[3]

In materials science, the ability to form extended π -conjugated systems makes them useful in the development of dyes and other functional organic materials.^[9]

Conclusion

Pyrazole carbaldehydes are a profoundly important class of heterocyclic compounds, bridging the gap between simple starting materials and complex, high-value molecules. Their robust synthesis, well-defined physicochemical properties, and predictable, versatile reactivity make them indispensable tools for chemists. For professionals in drug development, the pyrazole carbaldehyde core offers a proven foundation for the design of new therapeutic agents with a wide range of pharmacological profiles. As synthetic methodologies continue to advance, the applications for these remarkable building blocks will undoubtedly continue to expand, solidifying their role in the future of chemical and pharmaceutical research.

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